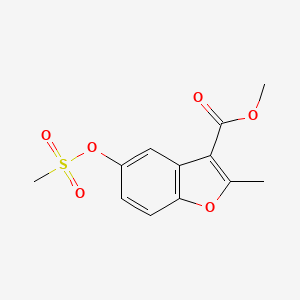

Methyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-methyl-5-methylsulfonyloxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6S/c1-7-11(12(13)16-2)9-6-8(18-19(3,14)15)4-5-10(9)17-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCDITXJDZLCQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and methyl acetoacetate.

Introduction of the Methanesulfonyloxy Group: The methanesulfonyloxy group is introduced via a sulfonation reaction using methanesulfonyl chloride in the presence of a base such as pyridine.

Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Precursors: Large-scale preparation of 2-hydroxybenzaldehyde and methyl acetoacetate.

Efficient Cyclization and Sulfonation: Optimized reaction conditions to ensure high yield and purity.

Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyloxy group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The methanesulfonyloxy group can be substituted by nucleophiles, leading to various functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Functionalized benzofuran derivatives with various substituents replacing the methanesulfonyloxy group.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Benzofuran Core : Cyclization reactions using precursors like 2-hydroxybenzaldehyde.

- Introduction of the Methanesulfonyloxy Group : Sulfonation using methanesulfonyl chloride in the presence of a base (e.g., pyridine).

- Esterification : Esterification of the carboxylic acid group with methanol.

Chemistry

Methyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique functional groups facilitate various chemical reactions, making it valuable in synthetic organic chemistry.

Biology

Research has indicated that this compound exhibits antimicrobial and anticancer properties . Studies have explored its mechanisms of action, which may involve interactions with specific enzymes or receptors within biological pathways.

Medicine

The compound is being investigated as a potential drug candidate due to its unique structural features that may enhance therapeutic efficacy. Its role in drug development focuses on designing novel agents targeting specific diseases.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with specific functional properties. Its versatility makes it suitable for various applications across different sectors.

Antimicrobial Activity Study

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential as a new antimicrobial agent.

Anticancer Activity Study

Preliminary investigations into the anticancer properties demonstrated that this compound could inhibit cell proliferation in cancer cell lines (e.g., HepG2 liver cancer cells). Mechanistic studies revealed that treatment led to apoptosis through mitochondrial pathways, highlighting its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of Methyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with molecular targets through its functional groups. The methanesulfonyloxy group can participate in nucleophilic substitution reactions, while the benzofuran core can engage in π-π interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Methyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate with structurally related benzofuran esters, highlighting substituent variations and molecular properties:

Key Findings

Bioactivity: The methoxy derivative (C₁₂H₁₂O₄) exhibits broad-spectrum antimicrobial activity, suggesting that electron-donating groups at the 5-position enhance interactions with microbial targets .

Structural Stability :

- Crystallographic studies on analogs (e.g., halogenated or sulfinyl derivatives) reveal stabilization via π–π stacking and C–H···O interactions, which may influence solubility and crystallinity .

Safety and Handling :

- Compounds with bulky or reactive substituents (e.g., dimethoxybenzoyloxy) require stringent safety measures (e.g., ventilation, protective equipment) due to skin/eye irritation risks .

Notes

Data Gaps : Direct biological or toxicological data for this compound are absent in the evidence. Inferences are drawn from structurally related sulfonate esters and benzofuran derivatives.

Synthesis Pathways : The methanesulfonyloxy group is likely introduced via reaction of the 5-hydroxy precursor with methanesulfonyl chloride, a standard method for sulfonate ester synthesis .

Biological Activity

Methyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a compound of interest within the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound is characterized by a benzofuran core structure with a methanesulfonyloxy group and a carboxylate ester. The synthesis typically involves the reaction of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with methanesulfonyl chloride in the presence of a base like triethylamine, followed by esterification with methanol under controlled conditions to yield the final product.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

This compound has also been evaluated for anticancer properties. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines, particularly those derived from breast and colon cancers. The compound activates caspase pathways, leading to programmed cell death. A notable study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .

Study on Antimicrobial Efficacy

A comprehensive study conducted on the antimicrobial efficacy of this compound focused on its application in treating infections caused by resistant bacterial strains. The results showed that the compound not only inhibited growth but also demonstrated synergistic effects when combined with traditional antibiotics like ampicillin. This suggests potential for clinical applications in overcoming antibiotic resistance .

Investigation of Anticancer Mechanisms

In another case study, researchers investigated the anticancer mechanisms of this compound using various cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers. The results indicated that treatment with this compound led to G0/G1 phase arrest and increased levels of pro-apoptotic proteins, confirming its role as a promising anticancer agent .

Q & A

Q. What are the standard synthetic routes for Methyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate?

The synthesis typically involves benzofuran core functionalization via nucleophilic substitution or esterification. For example:

- Step 1 : Prepare the benzofuran scaffold using [3,3]-sigmatropic rearrangement strategies (e.g., NaH/THF-mediated alkylation, as seen in benzofuran derivatives ).

- Step 2 : Introduce the methanesulfonyloxy group at the 5-position using methanesulfonyl chloride under anhydrous conditions.

- Step 3 : Methyl esterification at the 3-position via acid-catalyzed methanolysis.

Key validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95% purity recommended for crystallographic studies) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at 2- and 3-positions, methanesulfonyloxy at 5-position) .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., observed m/z vs. calculated for C₁₃H₁₄O₆S) .

- X-ray crystallography : Use SHELXL for structure refinement (e.g., resolving torsional angles in the benzofuran ring) .

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (reported to cause inflammation ).

- Ventilation : Use fume hoods to minimize inhalation risks (irritation to respiratory tract noted ).

- Storage : Keep in sealed containers at 2–8°C, away from strong oxidizers (stability data from SDS ).

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data for this compound?

- Case study : If experimental ¹³C NMR shifts deviate from DFT-predicted values:

- Step 1 : Re-examine crystallographic data (e.g., torsional strain altering electron density) .

- Step 2 : Validate via variable-temperature NMR to assess conformational flexibility .

- Step 3 : Cross-check with IR spectroscopy for hydrogen-bonding interactions affecting carbonyl stretching frequencies .

Q. What strategies optimize regioselectivity in derivatization reactions involving the benzofuran core?

- Directing groups : Use the methanesulfonyloxy group as a leaving group for SN2 reactions (e.g., substitution with amines or thiols) .

- Protection/deprotection : Temporarily block the 3-carboxylate with tert-butyl groups to prioritize 5-position reactivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the 5-position .

Q. How does the electron-withdrawing methanesulfonyloxy group influence the compound’s reactivity?

- Electronic effects : The -OSO₂CH₃ group deactivates the benzofuran ring, reducing electrophilic substitution but enhancing susceptibility to nucleophilic attack at the 5-position .

- Hammett analysis : σₚ values for -OSO₂CH₃ correlate with accelerated hydrolysis rates under basic conditions (monitor via pH-dependent LC-MS) .

Data Contradiction Analysis

Q. How to address conflicting crystallographic and spectroscopic data on the compound’s conformation?

- Example : If X-ray data shows a planar benzofuran ring, but NMR suggests non-equivalent methyl groups:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.